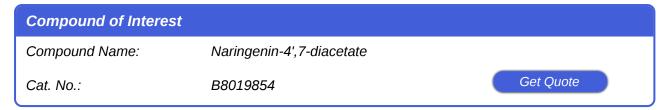


Naringenin-4',7-diacetate: A Technical Overview of its Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Naringenin-4',7-diacetate is a synthetic derivative of naringenin, a naturally occurring flavanone found predominantly in citrus fruits. While naringenin itself has been the subject of extensive research due to its wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects, its diacetate ester, **Naringenin-4',7-diacetate**, has been investigated to a much lesser extent.[1][2][3] This technical guide provides a comprehensive overview of the known chemical properties and structural features of **Naringenin-4',7-diacetate**, drawing from available data and providing context through the well-documented characteristics of its parent compound, naringenin.

Chemical Properties and Structure

Naringenin-4',7-diacetate is characterized by the addition of two acetyl groups to the naringenin backbone at the 4' and 7 hydroxyl positions. This structural modification significantly alters the polarity and, consequently, the physicochemical properties of the parent molecule.

Structure:

 IUPAC Name: (S)-5-hydroxy-2-(4-acetoxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-7-yl acetate



Synonyms: Naringenin diacetate, 4',7-Diacetylnaringenin[4]

Chemical Formula: C19H16O7[4]

Molecular Weight: 356.33 g/mol [4]

CAS Number: 18196-13-9[4]

The core structure consists of a flavanone skeleton, which is a three-ring system (A, B, and C rings). The acetyl groups are attached to the hydroxyl groups on the B ring (position 4') and the A ring (position 7).

Physicochemical Properties:

A summary of the available and predicted physicochemical properties of **Naringenin-4',7-diacetate** is presented in the table below. It is important to note that some of these values are predicted and may vary from experimentally determined values.

Property	Value	Source
Melting Point	140-142 °C	[4]
Boiling Point (Predicted)	578.9 ± 50.0 °C	[4]
Density (Predicted)	1.361 ± 0.06 g/cm ³	[4]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[4]
pKa (Predicted)	7.00 ± 0.40	[4]

Synthesis of Naringenin-4',7-diacetate

While a specific, detailed experimental protocol for the synthesis of **Naringenin-4',7-diacetate** is not readily available in the reviewed literature, a general method for the acetylation of flavonoids can be described. This process typically involves the reaction of the parent flavonoid with an acetylating agent in the presence of a base or catalyst.



General Experimental Protocol for Acetylation of Naringenin:

- Dissolution: Naringenin is dissolved in a suitable anhydrous solvent, such as pyridine or a mixture of acetic anhydride and a catalyst.
- Addition of Acetylating Agent: Acetic anhydride is added to the solution. The reaction can be catalyzed by a base like pyridine or a catalytic amount of an acid.
- Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently
 heated for a period ranging from a few hours to overnight, monitored by thin-layer
 chromatography (TLC) to track the disappearance of the starting material and the formation
 of the product.
- Work-up: Upon completion, the reaction mixture is quenched, often by pouring it into icewater. The acetylated product, being less polar than the parent flavonoid, may precipitate out of the aqueous solution.
- Purification: The crude product is then collected by filtration and purified using techniques such as recrystallization or column chromatography on silica gel to yield the pure Naringenin-4',7-diacetate.

Logical Workflow for Naringenin Acetylation:



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Caption: A generalized workflow for the synthesis of **Naringenin-4',7-diacetate** from naringenin.

Spectral Characterization

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for **Naringenin-4',7-diacetate** are not explicitly available in the public domain. However, based on



the known spectra of naringenin and the principles of spectroscopy, the expected shifts upon acetylation can be predicted.

Expected ¹H NMR Spectral Features:

- The signals corresponding to the aromatic protons on the A and B rings would be expected to shift downfield due to the electron-withdrawing effect of the acetyl groups.
- Two new singlets would appear in the upfield region (around δ 2.0-2.5 ppm), corresponding to the methyl protons of the two acetyl groups.
- The signal for the C5-OH proton, which is typically observed as a sharp singlet at a very downfield position (around δ 12 ppm) due to intramolecular hydrogen bonding with the C4-carbonyl group, would likely remain, as this hydroxyl group is not acetylated in **Naringenin-4',7-diacetate**.

Expected ¹³C NMR Spectral Features:

- The signals for the carbons bearing the acetylated hydroxyl groups (C4' and C7) would be expected to shift.
- New signals corresponding to the carbonyl carbons of the acetyl groups would appear in the downfield region (around δ 168-172 ppm).
- Signals for the methyl carbons of the acetyl groups would appear in the upfield region (around δ 20-25 ppm).

Expected IR Spectral Features:

- The broad O-H stretching band of the phenolic hydroxyl groups in naringenin would be significantly reduced in intensity.
- A strong C=O stretching band for the ester carbonyl groups would appear around 1760-1735 cm⁻¹.
- The C=O stretching of the flavanone ring would remain around 1650 cm⁻¹.

Expected Mass Spectrometry Features:



- The molecular ion peak would be observed at m/z 356, corresponding to the molecular weight of Naringenin-4',7-diacetate.
- Fragmentation patterns would likely involve the loss of ketene (CH₂=C=O) from the acetyl groups.

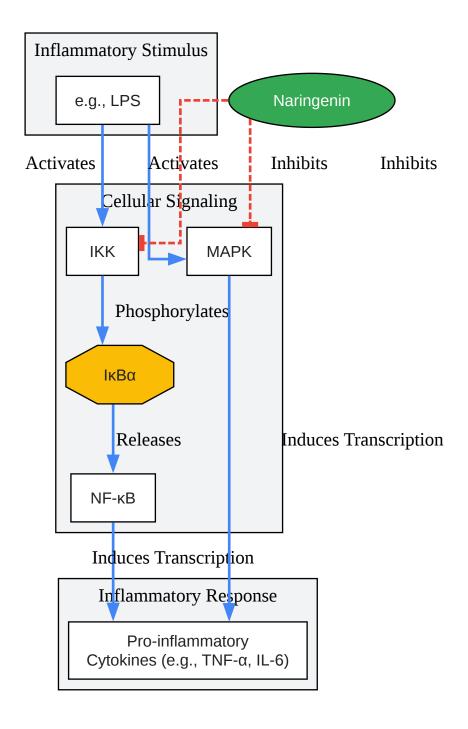
Biological Activity and Signaling Pathways

The biological activity of **Naringenin-4',7-diacetate** has not been extensively studied. However, one study investigating its anti-influenza virus activity found that it markedly lost its activity compared to the parent compound, naringenin.[5] This suggests that the hydroxyl groups at the 4' and 7 positions are crucial for this particular biological effect.

Given the limited data on **Naringenin-4',7-diacetate**, the known signaling pathways modulated by its parent compound, naringenin, are presented below for context. Naringenin is known to exert its anti-inflammatory effects by modulating key signaling pathways such as the NF-kB and MAPK pathways.[1]

Signaling Pathway of Naringenin's Anti-Inflammatory Action:





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Caption: Naringenin's inhibitory effect on the NF-kB and MAPK signaling pathways.

Conclusion

Naringenin-4',7-diacetate is a derivative of naringenin with altered physicochemical properties due to the acetylation of two of its hydroxyl groups. While its fundamental chemical structure is



well-defined, detailed experimental data, particularly comprehensive spectral analyses and specific biological activity profiles, remain scarce in publicly accessible literature. The available information suggests that acetylation at the 4' and 7 positions can significantly impact its biological activity, as evidenced by the loss of anti-influenza efficacy. Further research is warranted to fully elucidate the chemical and biological characteristics of **Naringenin-4',7-diacetate** and to explore its potential applications in research and drug development, particularly in comparison to its well-studied parent compound, naringenin.

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